Oxmetidine

Pharmacodynamics Gastric Acid Secretion In Vivo Potency

Oxmetidine (SKF 92994) is not interchangeable with cimetidine or ranitidine. Its isocytosine ring (replacing cimetidine's cyanoguanidine) confers distinct pharmacology: (1) Potent CYP450 inhibitor (IC50 0.1–0.3 mM)—superior positive control for drug-drug interaction assays; (2) Validated hepatotoxicant—mitochondrial impairment at 0.5 mM, 1–4% clinical liver injury—gold standard for in vitro DILI model validation; (3) Prolactin-sparing—no PRL elevation in vivo, unlike cimetidine. Higher H2 receptor potency (pA2 7.73 vs. cimetidine 6.81). Withdrawn clinically due to hepatotoxicity; available exclusively as a research tool compound. Select when a specific toxicity signature or CYP inhibition profile is required.

Molecular Formula C19H21N5O3S
Molecular Weight 399.5 g/mol
CAS No. 72830-39-8
Cat. No. B1206817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxmetidine
CAS72830-39-8
Synonymsoxmetidine
oxmetidine dihydrochloride
SK and F 92994
SK and F-92994
SKF 92994
Molecular FormulaC19H21N5O3S
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H21N5O3S/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25)
InChIKeyYTBDPHYVGACIPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxmetidine (CAS 72830-39-8): Procurement-Ready Technical Specifications for a Potent Imidazole H2-Receptor Antagonist


Oxmetidine (code name SKF 92994) is a member of the imidazole class of histamine H2-receptor antagonists developed as an anti-ulcer agent [1]. It is structurally distinguished from the prototypical H2 antagonist cimetidine by the presence of an isocytosine ring replacing the cyanoguanidine moiety in the side chain, resulting in a molecular weight approximately 1.8 times that of cimetidine [1]. As a specific, competitive antagonist at the H2 receptor, oxmetidine was advanced to clinical investigation due to a favorable combination of properties identified during structure-activity relationship studies [2]. Its primary role is the inhibition of gastric acid secretion, and it serves as a key reference compound in pharmacological research for studying H2 receptor pharmacology, cytochrome P450 interactions, and structure-toxicity relationships [1].

Why Generic Substitution of Oxmetidine with Other H2 Antagonists is Scientifically Unjustified


Despite belonging to the H2-receptor antagonist class, oxmetidine exhibits a unique pharmacological profile that prevents it from being considered a generic substitute for cimetidine, ranitidine, or other class members. Its structural basis, an isocytosine ring, confers a distinct set of activities beyond simple H2 blockade [1]. Critically, oxmetidine demonstrates a higher intrinsic potency [2] but also a unique and dose-limiting pattern of non-antisecretory effects, including direct cytotoxicity via mitochondrial impairment [3], potent inhibition of cytochrome P450 in vitro [4], and the ability to induce non-competitive antagonism at high concentrations [5]. These properties, which are not uniformly shared by its analogs, directly impact its selection as a specialized research tool and explain its withdrawal from clinical development due to an unacceptable hepatotoxicity profile [3]. Therefore, for studies requiring a potent, imidazole-based H2 antagonist with a specific toxicity signature, oxmetidine is not interchangeable with other H2 blockers.

Quantitative Differentiation of Oxmetidine: A Procurement-Focused Evidence Matrix


Superior In Vivo Antisecretory Potency: Oxmetidine vs. Cimetidine

In a clinical study involving 5 patients with duodenal ulcer disease, oxmetidine demonstrated significantly greater in vivo potency than cimetidine. The plasma concentration of oxmetidine required to achieve 50% inhibition (IC50) of gastric acid output was determined to be 0.50 μg/ml. This value indicated that oxmetidine is 2.5 times as potent as cimetidine on a weight basis [1].

Pharmacodynamics Gastric Acid Secretion In Vivo Potency

Higher H2-Receptor Antagonist Affinity: pA2 Comparison in Gastric Cells

In an in vitro assay using guinea pig gastric mucosal cells, oxmetidine's ability to antagonize histamine-stimulated adenylate cyclase activity was quantified by its pA2 value. Oxmetidine displayed a pA2 of 7.73 ± 0.21, demonstrating a competitive antagonism. This value is significantly higher than that of cimetidine, which had a pA2 of 6.81 ± 0.15 in the same assay [1]. The Schild plot for oxmetidine had a slope not different from unity, confirming its competitive mechanism.

In Vitro Pharmacology Receptor Binding Adenylate Cyclase

Differentiated Off-Target Effect: Selective Absence of Prolactin Release

In a comparative study on prolactin (PRL) secretion in rats, the effects of oxmetidine, cimetidine, and ranitidine were evaluated. While oxmetidine is 8 to 10 times more potent as an H2 antagonist than cimetidine [1], it uniquely failed to induce any PRL release, even at a high intra-arterial dose of 80 mg/kg. In contrast, both cimetidine and ranitidine induced prompt and significant increases in PRL secretion [1]. This demonstrates a complete dissociation between H2-receptor blockade and the unwanted PRL-release stimulating effect for oxmetidine.

Endocrinology Off-Target Effects In Vivo Pharmacology

Potent In Vitro Inhibition of Cytochrome P450 Enzymes

Oxmetidine is a potent inhibitor of multiple cytochrome P450 (CYP) isoenzymes in vitro, demonstrating a higher affinity and potency than other H2 antagonists. A comparative study found oxmetidine to be the most effective inhibitor among five H2 antagonists, with an IC50 range of 0.1 to 0.3 mM against aryl hydrocarbon hydroxylase (AHH), 7-ethoxycoumarin-O-deethylase (ECDE), and 7-ethoxyresorufin-O-deethylase (ERDE) activities. Cimetidine was less potent, with an IC50 range of 0.4 to 0.7 mM, while other drugs were >10x less potent [1]. The binding affinity (Ks-value) for human microsomal cytochrome P450 was 0.2 mM for oxmetidine, compared to 0.9 mM for cimetidine and 5.1 mM for ranitidine [2].

Drug Metabolism Cytochrome P450 In Vitro Toxicology

Unique Hepatotoxicity Profile: In Vitro Cytotoxicity and Clinical Withdrawal

Oxmetidine is distinguished from other H2 antagonists by its intrinsic hepatotoxicity, which led to its withdrawal from clinical development. In vitro studies demonstrated that exposure to oxmetidine (0.5 mM) causes rapid loss of viability in isolated rat hepatocytes, associated with reduced intracellular ATP and inhibition of mitochondrial oxidative phosphorylation [1]. Clinically, hepatic injury was observed in 1 to 4% of patients receiving oxmetidine [2], a rate substantially higher than the rare instances reported for cimetidine and ranitidine [3]. This toxicity is a direct consequence of its chemical structure, as it is not a class-wide effect.

Hepatotoxicity Drug Safety Mitochondrial Toxicity

Distinct Molecular Interactions: Binding to Calmodulin

Oxmetidine interacts with the calcium-binding protein calmodulin, a property not uniformly observed among H2 antagonists. Using 1H nuclear magnetic resonance (NMR) spectroscopy, oxmetidine was shown to bind to a single site on calmodulin with a dissociation constant (Kd) of approximately 4 mM [1]. This binding is calcium-dependent and involves a specific hydrophobic region of the protein. This interaction may underlie some of the non-H2 receptor mediated effects of oxmetidine, such as its influence on transmembrane calcium fluxes.

Molecular Pharmacology Calcium Signaling Protein Binding

Defined Application Scenarios for Oxmetidine Based on Quantitative Evidence


Investigative Reference Standard for In Vitro CYP450 Inhibition and Drug-Drug Interaction Studies

Due to its potent inhibition of multiple cytochrome P450 isoenzymes (IC50 = 0.1 to 0.3 mM) and high affinity for the enzyme (Ks-value = 0.2 mM) [7][4], oxmetidine is an ideal positive control or tool compound for in vitro metabolism studies. Its activity surpasses that of cimetidine and is useful for validating assay systems designed to detect CYP inhibition and predict drug-drug interaction potential. Researchers investigating structure-activity relationships for CYP inhibition within the H2 antagonist class will find oxmetidine to be a critical comparator.

A Validated Tool Compound for In Vitro and In Vivo Studies of Drug-Induced Hepatotoxicity

Oxmetidine is a uniquely well-characterized reference agent for studying mechanisms of hepatotoxicity. Its cytotoxic effect on isolated rat hepatocytes, linked to mitochondrial impairment (0.5 mM causing rapid viability loss) [7], and its association with clinical liver injury (1-4% incidence) [4], establish it as a definitive positive control. Toxicologists can employ oxmetidine to validate in vitro DILI models and to investigate pathways of mitochondrial toxicity and idiosyncratic liver injury [5].

Selective H2 Antagonist Probe for Endocrinology Research Involving Prolactin

For endocrinology studies where prolactin (PRL) release is a confounding variable, oxmetidine offers a unique advantage. Evidence demonstrates that oxmetidine, unlike cimetidine or ranitidine, does not stimulate PRL secretion in vivo, even at high doses [7]. This allows researchers to investigate H2 receptor-mediated physiological processes without interference from an off-target hyperprolactinemic effect, making it a cleaner pharmacological tool for specific in vivo rat models.

High-Potency Positive Control for H2-Receptor Mediated Adenylate Cyclase Assays

In in vitro pharmacological assays measuring H2 receptor activity via inhibition of histamine-stimulated adenylate cyclase, oxmetidine provides a high-potency benchmark. Its pA2 value of 7.73 ± 0.21 in guinea pig gastric cells [7] confirms its superior receptor affinity compared to the class standard cimetidine (pA2 6.81). This makes oxmetidine a valuable reference for assay validation, characterization of new H2 ligands, and studies focused on competitive antagonism at this receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxmetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.